molecular formula C13H18O2 B13074459 2-(3,5-Dimethylphenyl)-3-methylbutanoic acid

2-(3,5-Dimethylphenyl)-3-methylbutanoic acid

Cat. No.: B13074459
M. Wt: 206.28 g/mol
InChI Key: XEFOLHGLMYKODV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature Analysis

The systematic name 2-(2,5-Dimethylphenyl)-3-methylbutanoic acid derives from the IUPAC rules for substitutive nomenclature. The parent chain is a four-carbon butanoic acid (C₃H₇COOH), where:

  • The carboxylic acid group (-COOH) occupies position 1.
  • A 2,5-dimethylphenyl substituent (C₆H₃(CH₃)₂-2,5) attaches to carbon 2 of the butanoic acid chain.
  • A methyl group (-CH₃) branches from carbon 3.

The numbering of the phenyl ring prioritizes the substituents’ positions: methyl groups occupy carbons 2 and 5 relative to the point of attachment to the butanoic acid chain. This nomenclature ensures unambiguous identification, distinguishing it from isomers like 3-(2,5-dimethylphenyl)butanoic acid, where the phenyl group attaches to carbon 3.

Molecular Architecture & Stereochemical Considerations

Molecular Structure

The compound’s molecular formula is C₁₃H₁₈O₂ , with a molecular weight of 206.28 g/mol . Its structure comprises:

  • A butanoic acid backbone : A four-carbon chain terminating in a carboxylic acid group.
  • Aromatic substitution : A 2,5-dimethylphenyl group at carbon 2 introduces planar aromaticity and steric bulk.
  • Alkyl branching : A methyl group at carbon 3 creates a branched topology (Figure 1).
          COOH  
           |  
CH₂-C(2,5-dimethylphenyl)-CH(CH₃)-CH₃  

Stereochemistry

Carbon 2 (bearing the phenyl group) is a potential chiral center , as it is bonded to four distinct groups:

  • Carboxylic acid (-COOH)
  • 2,5-Dimethylphenyl group
  • Methyl-branched carbon (C3)
  • Hydrogen atom

However, no enantiomeric data is reported in available sources, suggesting the compound may be synthesized or isolated as a racemic mixture. Carbon 3, bonded to two methyl groups and a hydrogen, is not chiral due to symmetry.

Comparative Analysis with Related Branched-Chain Carboxylic Acids

Structural and Functional Comparisons

The compound’s hybrid aromatic-aliphatic structure contrasts with simpler branched-chain acids. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-(2,5-Dimethylphenyl)-3-methylbutanoic acid C₁₃H₁₈O₂ 206.28 Aromatic phenyl, methyl branching
Isovaleric acid C₅H₁₀O₂ 102.13 Straight-chain, methyl at C3
2-Methylbutanoic acid C₅H₁₀O₂ 102.13 Methyl at C2, enantiomeric forms
2-Phenylbutanoic acid C₁₀H₁₂O₂ 164.20 Phenyl at C2, no methyl branching
Key Differences:
  • Aromatic vs. Aliphatic Backbones : The 2,5-dimethylphenyl group enhances hydrophobicity and rigidity compared to purely aliphatic acids like isovaleric acid.
  • Branching Complexity : The combination of phenyl and methyl substituents creates steric hindrance absent in simpler acids, influencing reactivity and solubility.
  • Molecular Weight : The aromatic ring significantly increases molecular weight (206.28 vs. 102.13 g/mol for isovaleric acid), affecting physical properties like boiling point.

Implications for Physicochemical Properties

  • Solubility : The hydrophobic phenyl group reduces water solubility compared to unbranched acids. For example, isovaleric acid is miscible in water, while 2-(2,5-dimethylphenyl)-3-methylbutanoic acid is likely insoluble.
  • Boiling Point : Increased molecular weight and aromaticity elevate boiling points relative to shorter-chain analogs.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)-3-methylbutanoic acid

InChI

InChI=1S/C13H18O2/c1-8(2)12(13(14)15)11-6-9(3)5-10(4)7-11/h5-8,12H,1-4H3,(H,14,15)

InChI Key

XEFOLHGLMYKODV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C(C)C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Step 1: Formation of Hydrazone Intermediate

  • Starting Material: Trimethylpyruvic acid derivative corresponding to the 3,5-dimethylphenyl substitution.
  • Reagents: Hydrazine hydrate (1 to 10 molar equivalents, preferably 1 to 7).
  • Conditions: Heating in a suitable diluent (e.g., polyalcohols like diglycol, triglycol, or solvents such as methanol, ethanol, dimethyl sulfoxide).
  • Process: The carboxylic acid and hydrazine hydrate are heated until the hydrazone intermediate forms completely. Water formed during the reaction may be removed azeotropically to drive the reaction forward.

Step 2: Base-Induced Reduction and Cyclization

  • Reagents: Alkali metal hydroxides or alcoholates (e.g., sodium hydroxide, potassium hydroxide) in 1 to 10 molar equivalents, preferably 1 to 7.
  • Conditions: Heating the hydrazone intermediate with the base at temperatures between 100 °C and 280 °C, preferably 100 °C to 250 °C, under normal pressure.
  • Process: The hydrazone undergoes nitrogen elimination, forming the desired this compound.
  • Workup: After completion, the reaction mixture is acidified, extracted with suitable organic solvents (e.g., petroleum ether, hexane, toluene), and purified by distillation.

One-Pot Variation

The two steps can be combined into a one-pot reaction by heating the starting acid, hydrazine hydrate, and base together in a suitable solvent under reflux until the hydrazone formation and subsequent reduction are complete, followed by removal of excess hydrazine and isolation of the product.

Summary of Reaction Parameters and Solvents

Parameter Range / Options Notes
Hydrazine hydrate equivalents 1 to 10 mol (preferably 1 to 7) Drives hydrazone formation
Base equivalents 1 to 10 mol (preferably 1 to 7) Facilitates nitrogen elimination
Solvents/Diluents Diglycol, triglycol, methanol, ethanol, DMSO, sulfolane, ethers, nitriles, esters Choice affects reaction rate and workup
Temperature (Step 1) 0 °C to 200 °C (preferably 20 °C to 180 °C) Controls hydrazone formation
Temperature (Step 2) 100 °C to 280 °C (preferably 100 °C to 250 °C) Enables nitrogen elimination and reduction
Pressure Atmospheric (normal pressure) Simplifies scale-up

Example Reaction Scheme (Adapted)

$$
\text{Trimethylpyruvic acid derivative} + \text{Hydrazine hydrate} \xrightarrow[\text{heat}]{\text{diluent}} \text{Hydrazone intermediate} \xrightarrow[\text{heat}]{\text{base}} \text{this compound}
$$

Research Findings and Literature Support

  • The Wolff-Kishner reduction pathway for 2-aryl-2-oxocarboxylic acids is well-documented in organic synthesis literature (Monath. Chem. 1952, 83, 883; J. Med. Chem. 1972, 15, 1029; J. Heterocycl. Chem. 1990, 27, 1489).
  • Patent EP0884299A1 outlines a process for preparing 3,3-dimethylbutyric acid via hydrazine hydrate reduction of trimethylpyruvic acid, which serves as a close analog and basis for the target compound's synthesis.
  • The process is recognized for its technical feasibility and high yield, with detailed procedural parameters that can be adapted for the 3,5-dimethylphenyl substituted acid.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3,5-Dimethylphenyl)-3-methylbutanone or this compound.

    Reduction: Formation of 2-(3,5-Dimethylphenyl)-3-methylbutanol or 2-(3,5-Dimethylphenyl)-3-methylbutanal.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

2-(3,5-Dimethylphenyl)-3-methylbutanoic acid is investigated for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that derivatives of this compound may enhance anticancer activity through modifications that increase binding affinity to specific targets. For instance, structural modifications have shown to improve potency against cancer cell lines .
  • Drug Development : The compound's unique structure allows for the design of novel drug candidates aimed at treating metabolic disorders. Its analogs have been studied for their interactions with biological targets, which is crucial for understanding their mechanisms of action.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be used in the synthesis of various organic compounds through reactions such as esterification and reduction to form alcohols or aldehydes.
  • Peptide Synthesis : As a building block in peptide synthesis, it contributes to the development of peptides with enhanced stability and bioavailability, which are important in pharmaceutical formulations .

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme activity and protein interactions:

  • Enzyme Activity Studies : Researchers use this compound to investigate the effects on metabolic pathways and potential therapeutic targets by assessing enzyme kinetics and inhibition profiles .
  • Molecular Docking Studies : Techniques such as molecular docking are employed to study the binding affinity of this compound to various receptors, providing insights into its biological effects.

Case Study 1: Anticancer Activity

A study focused on the modification of this compound derivatives led to the discovery of compounds with significantly improved anticancer potency. The most potent derivative exhibited an IC50_{50} value of 2.9 μM against specific cancer cell lines, demonstrating the importance of structural optimization in drug design .

Case Study 2: Peptide Development

In a pharmaceutical research setting, this compound was incorporated into peptide sequences aimed at enhancing therapeutic efficacy. The resulting peptides showed improved stability and bioavailability in preclinical models, highlighting the compound's role in advancing peptide-based therapies .

Data Tables

Application FieldSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer Drug DevelopmentPotent derivatives show IC50_{50} values as low as 2.9 μM
Organic SynthesisBuilding Block for Complex MoleculesEffective in esterification and reduction reactions
Biochemical ResearchEnzyme Activity StudiesInsights into metabolic pathways through enzyme kinetics

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(3,5-dimethylphenyl)-3-methylbutanoic acid with analogous compounds, emphasizing structural variations, synthetic yields, and physicochemical properties.

Key Findings:

Structural Impact on Synthesis Efficiency :

  • Compounds with cyclopropane linkers (e.g., 19e ) achieve higher yields (81.3%) compared to linear amides (19c , 19d ), suggesting reduced steric hindrance or enhanced reaction kinetics with rigid frameworks .
  • The absence of yield data for the target compound limits direct comparison, but its lack of an amide/sulfonamido group may simplify synthesis relative to 19c–19e .

Substituent Effects on Physicochemical Properties: Electron-Withdrawing vs. Electron-Donating Groups: The dichlorobenzenesulfonamido group in the compound introduces strong electron-withdrawing effects, likely increasing acidity (pKa) compared to the electron-donating methyl groups in the target compound . In contrast, the sulfonamido group in the compound may promote hydrogen bonding, altering solubility .

Spectral and Crystallographic Data :

  • 19c–19e exhibit distinct NMR shifts (e.g., δ 2.23–2.78 ppm for alkyl protons), correlating with linker length and electronic environments .
  • The compound’s crystallographic data (R factor = 0.041) indicates high structural precision, whereas the target compound’s crystallinity remains uncharacterized .

Biological Relevance :

  • 19c–19e were designed as radiotherapy sensitizers, with their amide linkers likely facilitating target binding . The target compound’s carboxylic acid group may instead favor ionic interactions or metal chelation, suggesting divergent applications.
  • Sulfonamido derivatives (e.g., ) are historically associated with enzyme inhibition, highlighting how substituent choice directs functional outcomes .

Biological Activity

2-(3,5-Dimethylphenyl)-3-methylbutanoic acid is an organic compound characterized by a phenyl ring substituted with two methyl groups and a butanoic acid moiety. This unique structure contributes to its distinct biological activities, which are currently under investigation for potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, mechanisms of action, and relevant research findings.

  • Molecular Formula: C12H16O2
  • Molecular Weight: 206.28 g/mol
  • Structure: The compound features a phenyl group with two methyl substituents at the 3 and 5 positions, linked to a 3-methylbutanoic acid chain. This configuration influences its solubility and reactivity in biological systems.

Research indicates that this compound may interact with various biomolecules, potentially inhibiting or activating specific enzymes or receptors. These interactions could lead to significant biochemical effects, including modulation of metabolic pathways and cellular functions.

Enzyme Interactions

Studies have focused on the compound's binding affinity to different enzymes. Preliminary findings suggest that it may act as an inhibitor for certain kinases involved in cancer progression. For instance, investigations into its effects on NEK family kinases have shown promise in targeting these proteins within cancer cell lines .

Cytotoxicity Studies

A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against breast cancer cells (MCF-7), with a growth inhibitory concentration (GI50) significantly lower than standard chemotherapeutics. This suggests a potential role as a therapeutic agent in oncology .

Cell Line GI50 (µM) Comparison to Standard Drug
MCF-73.18 ± 0.11Higher efficacy
HeLa8.12 ± 0.43Moderate efficacy

In Silico Studies

Computational studies have provided insights into the reactivity profile of the compound. Molecular docking simulations revealed favorable interactions with target proteins such as TP53 and caspase-3, indicating potential mechanisms for inducing apoptosis in cancer cells .

Applications and Future Directions

The unique structural characteristics of this compound position it as a candidate for further research in drug development. Its ability to modulate enzyme activity opens avenues for therapeutic applications in cancer treatment and possibly other diseases influenced by metabolic dysregulation.

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